Tert-butyl 4-(hydrazinecarbonothioyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(hydrazinecarbonothioyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis Analysis
The synthesis of similar compounds, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . They were characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(hydrazinecarbonothioyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized using various spectroscopic methods like FT-IR, NMR, LCMS, and X-ray diffraction analysis. For instance, Kulkarni et al. (2016) reported the synthesis of tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate and its characterization, highlighting the detailed analysis of intermolecular interactions and crystal packing via Hirshfeld surface analysis and fingerprint plots (Kulkarni et al., 2016).
Biological Evaluation
The biological evaluation of tert-butyl piperazine derivatives has shown moderate activity in antibacterial and antifungal applications. The compounds synthesized by Kulkarni et al. (2016) exhibited moderate activity against several microorganisms, demonstrating their potential use in this field (Kulkarni et al., 2016).
Anticorrosive Properties
Research on the anticorrosive behavior of novel tert-butyl piperazine derivatives, such as the work by Praveen et al. (2021), has shown that these compounds can effectively protect steel surfaces in corrosive media. This study utilized electrochemical, quantum chemical, and surface characterization studies to investigate the inhibition efficiency of these compounds (Praveen et al., 2021).
Chemical Reactivity
The reactivity of tert-butyl piperazine derivatives has been explored in various chemical reactions. For example, Mironovich and Shcherbinin (2014) reported on the preparation of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one from tert-butyl piperazine derivatives, demonstrating the compound's reactivity under different conditions (Mironovich & Shcherbinin, 2014).
Application in Solid-Phase Synthesis
Lazny and Michalak (2002) described the use of piperazine-derived hydrazine linkers, including tert-butyl piperazine derivatives, for the alkylation of solid-phase immobilized ketones. This showcases their utility in synthetic organic chemistry, particularly in solid-phase synthesis applications (Lazny & Michalak, 2002).
properties
IUPAC Name |
tert-butyl 4-(aminocarbamothioyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2S/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(17)12-11/h4-7,11H2,1-3H3,(H,12,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHIBNJSCYSEHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=S)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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